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Abstract

Fumarate hydratase (FH) is a critical enzyme in central metabolism, encoded by the nuclear
FH gene. While classically known for its role in the mitochondrial tricarboxylic acid (TCA) cycle,
the existence of a distinct cytosolic isoform underscores a functional dichotomy with profound
implications for cellular homeostasis and disease. The two isoforms are identical in amino acid
sequence but differ in their subcellular localization, driven by the presence or absence of a
mitochondrial targeting signal.[1][2] Mitochondrial FH is indispensable for aerobic respiration,
catalyzing the hydration of fumarate to malate. The cytosolic isoform participates in amino acid
metabolism and, critically, functions as a key component of the DNA damage response.
Deficiency of FH, regardless of the isoform's primary location, leads to the accumulation of the
oncometabolite fumarate, which instigates a cascade of pathological signaling events,
including pseudohypoxia, oxidative stress, and epigenetic dysregulation, ultimately driving
tumorigenesis. This guide provides an in-depth exploration of the distinct functions of
mitochondrial and cytosolic FH, the pathological consequences of their dysfunction, and the
experimental methodologies used to investigate their activities.

The Canonical Role: Mitochondrial Fumarate
Hydratase in the TCA Cycle
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The primary and most well-understood function of mitochondrial fumarate hydratase is its role
as a core component of the tricarboxylic acid (TCA) cycle.[1][3] Within the mitochondrial matrix,
FH catalyzes the reversible stereospecific hydration of fumarate to L-malate.[4][5] This
reaction is a crucial step for the continued oxidation of acetyl-CoA, contributing to the
production of NADH, which is subsequently used by the electron transport chain to generate
ATP.[4]

Loss of mitochondrial FH function leads to a truncation of the TCA cycle, severely impairing
oxidative phosphorylation and forcing a metabolic shift towards aerobic glycolysis to meet
cellular energy demands—a phenomenon reminiscent of the Warburg effect.[6][7] This
disruption results in decreased maximal mitochondrial respiration and the accumulation of
fumarate within the mitochondria, which subsequently permeates into other cellular
compartments.[3][8][9]

Extramitochondrial Functions: Cytosolic Fumarate
Hydratase

The cytosolic isoform of FH plays distinct roles in cellular metabolism and genome integrity. It is
responsible for metabolizing fumarate generated as a byproduct of the urea cycle and the
purine nucleotide cycle, converting it into malate for other biosynthetic pathways.[3][4][8]

A critical, non-canonical function of cytosolic FH is its participation in the DNA Damage
Response (DDR).[10] In response to DNA double-strand breaks, FH is phosphorylated and
translocates to the nucleus.[4] There, it locally produces fumarate by converting malate. This
nuclear pool of fumarate acts as a competitive inhibitor of the 2-oxoglutarate-dependent
histone demethylase KDM2B.[4] The resulting inhibition of H3K36me2 demethylation is crucial
for promoting the non-homologous end-joining (NHEJ) pathway of DNA repair.[4]
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Fig 1. Compartmentalized Functions of Fumarate Hydratase.
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Pathophysiology of Fumarate Hydratase Deficiency

The loss of FH activity, regardless of the initiating compartment, culminates in the massive
accumulation of cellular fumarate.[3] This accumulation is the central pathogenic event, driving
a host of downstream effects that promote tumorigenesis. Fumarate acts as a competitive
inhibitor of a class of enzymes known as 2-oxoglutarate (a-KG)-dependent dioxygenases.[1][6]

» Pseudohypoxia via HIF-1a Stabilization: Fumarate inhibits HIF prolyl hydroxylases (PHDs),
enzymes that target the alpha subunit of Hypoxia-Inducible Factor (HIF-1a) for degradation
in the presence of oxygen.[11] This inhibition leads to the stabilization and activation of HIF-
la even under normoxic conditions, a state termed "pseudohypoxia.”[6] Activated HIF-1a
upregulates genes involved in glycolysis, angiogenesis, and cell proliferation, such as
GLUT1, PKM2, and LDHA.[6]

o NRF2 Pathway Activation: Fumarate can covalently modify cysteine residues on the KEAP1
protein through a process called succination.[9] This modification prevents KEAP1 from
targeting the transcription factor NRF2 for degradation, leading to the constitutive activation
of the NRF2-mediated antioxidant response, which helps cancer cells survive oxidative
stress.[9]

» Epigenetic Reprogramming: Fumarate also inhibits other a-KG-dependent dioxygenases,
including the JmjC-domain-containing histone demethylases and the TET family of DNA
hydroxylases.[3] This results in widespread hypermethylation of histones and DNA, leading
to epigenetic silencing of tumor suppressor genes and altered gene expression profiles.[3]

o Protein Succination: High intracellular fumarate concentrations lead to the non-enzymatic
succination of cysteine residues on a wide array of proteins, altering their function.[4][12] For
example, succination of the tumor suppressor PTEN leads to its inhibition and subsequent
activation of the pro-survival PI3K signaling pathway.[3]

These molecular derangements are the basis for two distinct clinical syndromes:

¢ Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC): An autosomal dominant
syndrome caused by a heterozygous germline FH mutation, predisposing individuals to
benign tumors of the skin and uterus and an aggressive form of papillary renal cell cancer.[5]
[13]
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+ Fumarase Deficiency: A rare and severe autosomal recessive metabolic disorder caused by
biallelic FH mutations, characterized by neonatal encephalopathy, seizures, and profound
developmental delay.[4][14]

FH Loss of Function

Fumarate Accumulation
(Oncometabolite)

Inhibits via
Succination

Inhibits Inhibits

HIF Prolyl Histone/DNA
Hydroxylases Demethylases

HIF-1a Stabilization Epigenetic
(Pseudohypoxia) Reprogramming

1 Glycolysis 1 Angiogenesis

NRF2 Activation

1 Antioxidant
Response

Tumor Suppressor
Gene Silencing

Click to download full resolution via product page

Fig 2. Pathophysiological Consequences of FH Deficiency.

Quantitative Analysis of FH Function

Quantitative data is essential for understanding the enzymatic efficiency of FH and the
downstream consequences of its loss.
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Parameter Value Substrate Reference(s)
Km 41 +1.1 uM Fumarate [2]

Km 1.9mM L-Malate [15]

kcat 170s-1 Fumarate [4]

kcat 280 s-1 L-Malate [4]

Vmax 170 pmols/min/mg L-Malate [15]

Table 1. Kinetic Properties of Human Fumarate Hydratase.

Fold Change (FH-
Parameter . Cell Type Reference(s)
deficient vs. WT)

Undetectable to 8.9 Mouse Embryonic
Cellular Fumarate ] [6]
fmol/cell Fibroblasts

Mouse Embryonic
Glutl mRNA +17.5 , [6]
Fibroblasts

Mouse Embryonic
Hk2 mRNA +3.8 ] [6]
Fibroblasts

Mouse Embryonic
Ldha mRNA +8.7 _ [6]
Fibroblasts

Table 2. Metabolic and Transcriptional Consequences of FH Deficiency.

Key Experimental Methodologies
Protocol 1: Fumarate Hydratase Enzyme Activity Assay
(Spectrophotometric)

This protocol describes a coupled enzyme assay to measure FH activity by monitoring the
production of NADH.

e Principle: FH converts fumarate to L-malate. In a coupled reaction, L-malate dehydrogenase
(MDH) oxidizes L-malate to oxaloacetate while reducing NAD+ to NADH. The rate of NADH
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formation is directly proportional to FH activity and can be measured by the increase in
absorbance at 340 nm.[16]

Reagents:

o

Assay Buffer: 50 mM Tris-HCI, pH 8.0, 5 mM MgCI2.

[e]

Fumarate solution (Substrate): 100 mM potassium fumarate in Assay Buffer.

o

NAD+ solution: 10 mM NAD+ in Assay Buffer.

[¢]

L-Malate Dehydrogenase (MDH): ~500 units/mL solution.

[e]

Sample: Cell or tissue lysate containing FH.
Procedure:

1. Prepare a reaction master mix in a 1.5 mL tube containing: 800 pL Assay Buffer, 100 pL
NAD+ solution, and 10 uL MDH solution.

2. In a UV-transparent cuvette, add 950 pL of the master mix.
3. Add 20-50 pL of the sample lysate to the cuvette and mix by pipetting.

4. Place the cuvette in a spectrophotometer and record a baseline reading at 340 nm for 2-3
minutes.

5. Initiate the reaction by adding 50 pL of the Fumarate solution. Mix quickly.

6. Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10
minutes.

7. Calculate the rate of change in absorbance (AA340/min).

8. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1) to
convert the rate to pmol of NADH formed per minute. Normalize this value to the total
protein concentration of the lysate.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.researchgate.net/post/How_to_determine_the_activity_of_Fumarate_Hydratase_FH_Protein_Human
https://www.benchchem.com/product/b1241708?utm_src=pdf-body
https://www.benchchem.com/product/b1241708?utm_src=pdf-body
https://www.benchchem.com/product/b1241708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

1. Prepare Master Mix
(Buffer, NAD+, MDH)

Fumarate

FH (Sample)

y

L-Malate 2. Add Sample Lysate

MDH (Reagent)

3. Initiate with Fumarate

;

4. Measure Absorbance
at 340 nm over time

l

5. Calculate Rate (AA/min)

Click to download full resolution via product page

Fig 3. Workflow for a Coupled FH Enzyme Activity Assay.

Protocol 2: Subcellular Fractionation for Isolation of
Cytosolic and Mitochondrial Fractions

This protocol uses differential centrifugation to separate cytosolic and mitochondrial

components from cultured cells.

e Principle: Cellular components are separated based on their size, shape, and density by
subjecting the cell homogenate to sequentially increasing centrifugation forces.

e Reagents:
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o

[e]

PBS (Phosphate-Buffered Saline), ice-cold.

Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCI pH
7.5, 1 mM EDTA, supplemented with protease inhibitors just before use.

Procedure:

10.

. Harvest cultured cells (~5x107 cells) and wash twice with ice-cold PBS, pelleting at 500 x

g for 5 minutes at 4°C.

. Resuspend the cell pellet in 1 mL of ice-cold MIB.

. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30

strokes) on ice. Check for cell lysis under a microscope.

. Transfer the homogenate to a microfuge tube and centrifuge at 800 x g for 10 minutes at

4°C to pellet nuclei and unbroken cells.

. Carefully transfer the supernatant (post-nuclear supernatant) to a new tube.

. Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C. The resulting pellet is the

crude mitochondrial fraction. The supernatant is the cytosolic fraction.

. Carefully collect the supernatant (cytosolic fraction) and store it at -80°C.

. Wash the mitochondrial pellet by resuspending it in 500 pL of MIB and centrifuging again

at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

. Resuspend the final mitochondrial pellet in a suitable lysis buffer for downstream

applications (e.g., Western blot, activity assays).

Validation: Confirm the purity of the fractions via Western blot using marker proteins: COX
IV or VDAC1 for mitochondria, and GAPDH or Tubulin for cytosol.
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Fig 4. Workflow for Subcellular Fractionation.

Implications for Drug Development

The status of FH as a tumor suppressor and the unique metabolic dependencies of FH-
deficient cells present several therapeutic opportunities.
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» Targeting Metabolic Vulnerabilities: FH-deficient tumors are highly reliant on aerobic
glycolysis and glutamine-dependent reductive carboxylation.[3] Inhibitors of these pathways
may show selective toxicity. Furthermore, defects in the urea cycle in some FH-deficient
models suggest that arginine depletion could be a viable therapeutic strategy.[17]

e Synthetic Lethality: A promising approach involves exploiting synthetic lethal interactions. It
has been demonstrated that FH-deficient cells show increased expression of heme
oxygenase-1 (HO-1) and are particularly sensitive to its inhibition, suggesting a synthetic
lethal relationship that could be exploited therapeutically.[7]

o Targeting Downstream Pathways: The constitutive activation of the HIF and NRF2 pathways
in FH-deficient tumors provides further targets for drug development.

Conclusion

Fumarate hydratase exhibits a remarkable functional duality dictated by its subcellular location.
The mitochondrial isoform is a cornerstone of cellular energy production, while the cytosolic
isoform is integral to biosynthetic pathways and, critically, the maintenance of genome stability.
Despite these distinct roles, the pathological consequence of FH loss is unified by a single
biochemical event: the accumulation of fumarate. This oncometabolite's ability to disrupt a
wide range of enzymatic processes creates a pro-tumorigenic cellular state. A thorough
understanding of the separate and combined functions of the FH isoforms is therefore essential
for developing targeted therapies for FH-deficient cancers.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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